

Casdatifan: A Technical Deep Dive into its Discovery and Development

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Casdatifan (formerly AB521) is a novel, orally bioavailable small molecule inhibitor of Hypoxia-Inducible Factor-2 alpha (HIF-2α), a key transcription factor implicated in the pathogenesis of clear cell renal cell carcinoma (ccRCC) and other solid tumors. Developed by Arcus Biosciences, casdatifan has demonstrated a promising efficacy and manageable safety profile in clinical trials, positioning it as a potential best-in-class agent. This document provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of casdatifan, with a focus on its mechanism of action, key experimental data, and ongoing research.

Introduction: The Rationale for HIF-2α Inhibition

Hypoxia-inducible factors (HIFs) are transcription factors that play a crucial role in the cellular response to low oxygen levels (hypoxia). In the majority of clear cell renal cell carcinomas, a mutation in the von Hippel-Lindau (VHL) tumor suppressor gene leads to the constitutive activation of HIF-2 α , even in normal oxygen conditions.[1][2][3] This sustained HIF-2 α activity drives the expression of numerous genes involved in tumor growth, proliferation, and angiogenesis.[4][5] Consequently, the targeted inhibition of HIF-2 α represents a highly rational therapeutic strategy for this malignancy.



Discovery and Preclinical Development

The development of **casdatifan** stemmed from a focused effort to identify a potent and selective HIF- 2α inhibitor with optimized pharmacokinetic properties.[6][7]

Lead Optimization and In Vitro Characterization

Through a pharmacophore mapping and structure-based design approach, a novel series of small molecule HIF-2 α inhibitors was identified.[6] Extensive interrogation of structure-activity relationships and pharmacokinetic trends led to the discovery of **casdatifan**.[6] In vitro studies demonstrated that **casdatifan** avidly binds to the PAS-B domain of HIF-2 α , potently blocking its ability to mediate gene transcription in cancer cells, endothelial cells, and M2-polarized macrophages.[2][6] Notably, **casdatifan** exhibited high selectivity for HIF-2 α over HIF-1 α and did not show off-target cytotoxicity.[2]

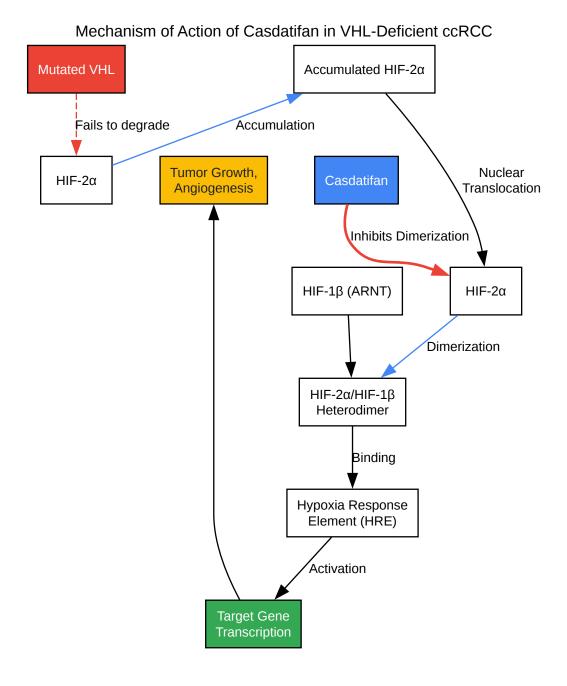
In Vivo Pharmacology

Oral administration of **casdatifan** to mice bearing human ccRCC xenograft tumors resulted in dose-dependent decreases in HIF-2 α -associated pharmacodynamic markers and significant tumor regression.[2] Preclinical studies also showed that **casdatifan** combines favorably with the standard-of-care tyrosine kinase inhibitor cabozantinib and the anti-PD-1 antibody zimberelimab in ccRCC xenograft models.[2]

Mechanism of Action

Casdatifan functions as an allosteric inhibitor of HIF-2 α .[2] Under normal oxygen conditions, the VHL protein targets the alpha subunits of HIFs for proteasomal degradation. In VHL-deficient ccRCC, HIF-2 α accumulates and translocates to the nucleus, where it dimerizes with HIF-1 β (also known as ARNT). This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. **Casdatifan** disrupts this process by binding to a pocket within the PAS-B domain of HIF-2 α , which prevents its heterodimerization with HIF-1 β . This blockade of the HIF-2 α /HIF-1 β complex formation inhibits the transcription of downstream target genes essential for tumor progression.





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Mechanism of Action of Casdatifan in VHL-Deficient ccRCC

Clinical Development



Casdatifan has been evaluated in several clinical trials, primarily in patients with advanced clear cell renal cell carcinoma.

Phase 1/1b ARC-20 Study (NCT05536141)

The ARC-20 study is a Phase 1/1b open-label, dose-escalation and expansion study designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of **casdatifan** as monotherapy and in combination with other agents in patients with advanced solid tumors, including ccRCC.[8][9][10][11]

Experimental Protocol: ARC-20 Dose Escalation and Expansion

- Study Design: The trial followed a 3+3 dose-escalation design with a 21-day dose-limiting toxicity (DLT) window.[10]
- Patient Population: Patients with advanced ccRCC and other solid tumors with at least one measurable lesion by RECIST 1.1 criteria and acceptable organ and bone marrow function. [10][11]
- Dose Escalation Cohorts: Casdatifan was evaluated at doses ranging from 20 mg once daily to 200 mg once daily.[10]
- Dose Expansion Cohorts: Patients with second-line or later ccRCC were enrolled in cohorts receiving 50 mg twice daily, 50 mg once daily, 100 mg once daily, and 150 mg once daily.[8]
 [10][12]
- Primary Endpoints: Safety, adverse events (AEs), and DLTs.[11]
- Secondary Endpoints: Objective response rate (ORR) and pharmacokinetics.[11]

Clinical Efficacy Data from ARC-20 (Monotherapy in ccRCC)



| Metric | 100 mg QD Cohort (n=31) | Pooled Analysis (n=121) |
|--|-------------------------|-------------------------|
| Confirmed Objective Response Rate (ORR) | 35%[8][13] | 31%[8][9] |
| Median Progression-Free Survival (mPFS) | Not Reached[8][13] | 12.2 months[8][13] |
| 12-month Progression-Free Survival (PFS) Rate | 60%[8] | 50%[8] |
| 18-month Progression-Free Survival (PFS) Rate | Not Estimable[8] | 43%[8] |
| Disease Control Rate (DCR) | 84%[9] | 81%[5][9] |
| Median Time to Response | 2.6 months[9] | 2.8 months[9] |

Safety and Tolerability

Casdatifan has demonstrated a manageable safety profile across all dose levels.[8][13] The most common treatment-emergent adverse events (TEAEs) were anemia and fatigue.[11] Grade 3 or higher AEs included anemia and hypoxia.[12] Treatment discontinuation due to adverse events was infrequent.[12][13]

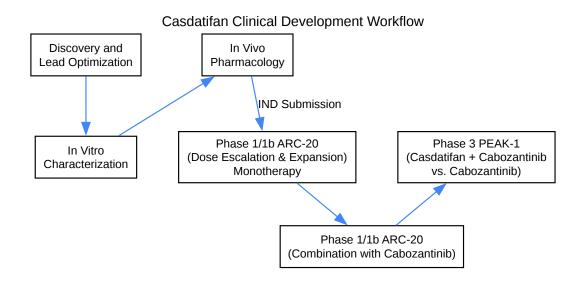
Combination Therapy and Future Directions

Given its manageable safety profile, **casdatifan** is being investigated in combination with other anticancer agents.[7] The ARC-20 study includes a cohort evaluating **casdatifan** in combination with cabozantinib.[14]

Planned Phase 3 PEAK-1 Study (NCT07011719)

Arcus Biosciences is planning a Phase 3 trial, PEAK-1, to evaluate **casdatifan** in combination with cabozantinib versus cabozantinib alone in patients with metastatic ccRCC previously treated with anti-PD-1 therapy.[11][15] The primary endpoint of this study will be progression-free survival.[11][16]





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Casdatifan Clinical Development Workflow

Conclusion

Casdatifan is a promising, potent, and selective HIF-2 α inhibitor with a favorable pharmacokinetic and safety profile. Early clinical data have demonstrated encouraging antitumor activity in heavily pretreated patients with clear cell renal cell carcinoma. Ongoing and planned studies will further delineate the role of **casdatifan**, both as a monotherapy and in combination with other agents, in the treatment of ccRCC and potentially other HIF-2 α -driven malignancies. The development of **casdatifan** represents a significant advancement in the targeted therapy of kidney cancer.

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